molecular formula C22H16FNO4S B2976749 [6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone CAS No. 1114650-25-7

[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-yl](phenyl)methanone

Cat. No.: B2976749
CAS No.: 1114650-25-7
M. Wt: 409.43
InChI Key: CXSFYPAZCCDZNI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the 1,4-benzothiazine derivatives, characterized by a sulfur-containing heterocyclic core substituted with fluorine, a 4-methoxyphenyl group, and a phenyl methanone moiety. Its molecular formula is C₂₄H₁₇FNO₄S, with a molecular weight of 442.46 g/mol. The fluorine atom at position 6 introduces electron-withdrawing effects, while the 4-methoxyphenyl group contributes electron-donating properties via the methoxy substituent.

Properties

IUPAC Name

[6-fluoro-4-(4-methoxyphenyl)-1,1-dioxo-1λ6,4-benzothiazin-2-yl]-phenylmethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H16FNO4S/c1-28-18-10-8-17(9-11-18)24-14-21(22(25)15-5-3-2-4-6-15)29(26,27)20-12-7-16(23)13-19(20)24/h2-14H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXSFYPAZCCDZNI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)N2C=C(S(=O)(=O)C3=C2C=C(C=C3)F)C(=O)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H16FNO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone (CAS Number: 1114655-90-1) is a synthetic organic molecule characterized by a complex structure that includes a benzothiazine core. The presence of fluorine and methoxy groups potentially influences its biological activity, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The molecular formula of the compound is C23H18FNO4SC_{23}H_{18}FNO_4S with a molecular weight of 423.5 g/mol. The structure features a benzothiazine nucleus with substituents that may enhance its reactivity and biological properties.

PropertyValue
CAS Number1114655-90-1
Molecular Weight423.5 g/mol
Molecular FormulaC23H18FNO4S

Biological Activity

Research into the biological activity of this compound is limited but suggests potential applications in various therapeutic areas. The following sections summarize relevant findings from available literature.

Antimicrobial Activity

Preliminary studies indicate that benzothiazine derivatives exhibit antimicrobial properties. The structural components of 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone may contribute to its effectiveness against certain pathogens. For instance, similar compounds have shown activity against Staphylococcus aureus and Candida albicans , indicating potential for further exploration in antimicrobial therapy .

Antitumor Potential

Compounds with similar structural motifs have been evaluated for their antitumor properties. For example, studies on related benzothiazine derivatives have demonstrated selective cytotoxicity against various cancer cell lines, including breast cancer (MCF-7) and pancreatic cancer (PANC-1) . The dioxido group in the compound may enhance its interaction with cellular targets involved in tumor growth regulation.

Enzyme Inhibition

The compound's structural features suggest possible inhibition of key enzymes involved in disease processes. Research on related compounds indicates dual inhibitory effects against cholinesterases (AChE and BChE), which are critical in neurodegenerative diseases like Alzheimer's . The presence of the fluorine atom may enhance binding affinity through specific interactions with enzyme active sites.

Case Studies

While direct case studies on 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone are sparse, related studies provide insight into its potential applications:

  • Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazine derivatives against common pathogens. Results indicated that compounds with methoxy and halogen substituents exhibited significant antibacterial effects, suggesting that 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone could follow similar trends .
  • Cytotoxicity Studies : In vitro assays have shown that structurally similar compounds possess cytotoxic effects on cancer cell lines. This highlights the need for further investigation into the specific mechanisms of action for this compound .

Comparison with Similar Compounds

Structural Variations and Molecular Properties

The following table summarizes key structural and molecular differences between the target compound and analogs:

Compound Name Molecular Formula Molecular Weight Substituents on Benzothiazine Methanone Substituent Notable Features
[Target] 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone C₂₄H₁₇FNO₄S 442.46 4-(4-methoxyphenyl) Phenyl Balanced electronic profile; moderate lipophilicity
4-(3,5-Dimethoxyphenyl)-6-fluoro-...methanone C₂₅H₂₂FNO₅S 467.51 4-(3,5-dimethoxyphenyl) 2,4-dimethylphenyl Increased steric bulk; enhanced electron donation
4-(4-Butylphenyl)-1,1-dioxido-...methanone C₂₅H₂₂FNO₃S 435.51 4-(4-butylphenyl) Phenyl Higher lipophilicity due to alkyl chain
{4-[4-(Benzyloxy)phenyl]-6-fluoro-...}(phenyl)methanone C₂₈H₂₀FNO₄S 485.50 4-[4-(benzyloxy)phenyl] Phenyl Bulky benzyloxy group; potential π-π interactions
4-(4-Butylphenyl)-6-fluoro-...methanone C₂₆H₂₄FNO₄S 465.50 4-(4-butylphenyl) 4-methoxyphenyl Combined alkyl and methoxy effects
{4-[4-(Dimethylamino)phenyl]-6-fluoro-...}(2,4-dimethylphenyl)methanone C₂₆H₂₄FN₂O₃S 471.55 4-(4-dimethylaminophenyl) 2,4-dimethylphenyl Strong electron donation from dimethylamino group

Key Comparative Insights

The 3,5-dimethoxyphenyl analog has two methoxy groups, increasing electron density but introducing steric hindrance.

Lipophilicity and Solubility :

  • The butyl-substituted analogs show increased lipophilicity due to alkyl chains, which may improve membrane permeability but reduce aqueous solubility.
  • The benzyloxy-substituted compound has a bulky aromatic group, further elevating lipophilicity and possibly affecting metabolic stability.

Steric Considerations: The 2,4-dimethylphenyl methanone group in and introduces steric hindrance, which could influence binding to sterically sensitive targets.

Q & A

Basic Research Questions

Q. What are the most reliable synthetic routes for 6-fluoro-4-(4-methoxyphenyl)-1,1-dioxido-4H-1,4-benzothiazin-2-ylmethanone, and how can purity be optimized?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation using a benzothiazine precursor and a substituted benzoyl chloride in the presence of a Lewis acid catalyst (e.g., AlCl₃). Post-synthesis, purity is optimized using column chromatography (silica gel, ethyl acetate/hexane gradient) and recrystallization from ethanol. Monitor reaction progress via TLC and confirm purity using HPLC with UV detection at 254 nm . For fluorinated intermediates, ensure anhydrous conditions to prevent hydrolysis .

Q. How can structural characterization be performed to confirm the identity of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR : Confirm the presence of the 4-methoxyphenyl group (δ ~3.8 ppm for OCH₃) and fluorinated benzothiazine moiety (¹⁹F NMR: δ ~-110 ppm for C-F) .
  • High-Resolution Mass Spectrometry (HRMS) : Verify molecular ion ([M+H]⁺) and fragmentation patterns.
  • FTIR : Identify key functional groups (C=O stretch ~1680 cm⁻¹, S=O stretches ~1150–1250 cm⁻¹) .

Q. What are the primary biological or pharmacological targets hypothesized for this compound?

  • Methodological Answer : Based on structural analogs (e.g., benzothiazine derivatives), potential targets include kinase enzymes or GPCRs . Initial screening can involve:

  • In vitro enzyme inhibition assays (e.g., fluorescence-based kinase assays).
  • Molecular docking using software like AutoDock Vina to predict binding affinities to targets such as COX-2 or 5-lipoxygenase .

Advanced Research Questions

Q. How can regioselectivity challenges in the synthesis of the benzothiazine core be addressed?

  • Methodological Answer : Regioselectivity in the cyclization step is influenced by:

  • Solvent polarity : Use DMF or DMSO to favor intramolecular cyclization over side reactions.
  • Temperature control : Slow heating (60–80°C) minimizes byproduct formation.
  • Protecting groups : Introduce temporary protecting groups (e.g., acetyl) on the 4-methoxyphenyl moiety to direct reactivity .

Q. What experimental strategies resolve contradictions in stability data under varying pH conditions?

  • Methodological Answer : Conduct accelerated stability studies :

  • pH-dependent degradation : Incubate the compound in buffers (pH 1–13) at 37°C for 24–72 hours. Analyze degradation products via LC-MS/MS .
  • Kinetic modeling : Use Arrhenius plots to predict shelf-life. For acid-sensitive sulfone groups, stabilize formulations with enteric coatings .

Q. How can computational methods predict the compound’s metabolic pathways?

  • Methodological Answer :

  • In silico metabolism prediction : Use software like Schrödinger’s MetaSite to identify likely Phase I/II metabolism sites (e.g., demethylation of the methoxy group or sulfone reduction).
  • Density Functional Theory (DFT) : Calculate activation energies for proposed metabolic reactions, focusing on fluorinated regions due to their electron-withdrawing effects .

Q. What techniques validate the compound’s interaction with cellular targets in complex biological matrices?

  • Methodological Answer :

  • Surface Plasmon Resonance (SPR) : Measure real-time binding kinetics to immobilized targets (e.g., recombinant enzymes).
  • Cellular Thermal Shift Assay (CETSA) : Confirm target engagement in live cells by monitoring protein stability shifts post-treatment .

Data Analysis and Optimization

Q. How should researchers handle discrepancies between in vitro and in vivo activity data?

  • Methodological Answer :

  • Pharmacokinetic profiling : Measure bioavailability, plasma protein binding, and tissue distribution using LC-MS/MS .
  • Metabolite identification : Compare in vitro (microsomal assays) and in vivo (plasma/urine) metabolites to identify active or inhibitory species .

Q. What statistical approaches are recommended for dose-response studies in preclinical models?

  • Methodological Answer :

  • Non-linear regression analysis : Fit data to sigmoidal models (e.g., Hill equation) using GraphPad Prism.
  • Bootstrap resampling : Estimate confidence intervals for EC₅₀/IC₅₀ values in small sample sizes .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.